molecular formula C13H14O2 B14633677 3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one CAS No. 53666-70-9

3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one

Cat. No.: B14633677
CAS No.: 53666-70-9
M. Wt: 202.25 g/mol
InChI Key: SAOUVNANQBYOJM-UHFFFAOYSA-N
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Description

3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one is a chemical compound known for its unique structure and properties It belongs to the class of benzopyrans, which are organic compounds consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methylated phenols and aldehydes, followed by cyclization in the presence of acid catalysts. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized benzopyrans.

Scientific Research Applications

3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran: A simpler analog with fewer methyl groups.

    4H-1-Benzopyran-4-one: Known for its flavonoid structure and biological activities.

    Dihydroedulan: A related compound with similar structural features.

Uniqueness

3,4,5,7-Tetramethyl-2H-1-benzopyran-2-one is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological properties. This distinct structure allows for targeted applications and potential advantages over similar compounds in certain contexts.

Properties

CAS No.

53666-70-9

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3,4,5,7-tetramethylchromen-2-one

InChI

InChI=1S/C13H14O2/c1-7-5-8(2)12-9(3)10(4)13(14)15-11(12)6-7/h5-6H,1-4H3

InChI Key

SAOUVNANQBYOJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)C)C)C

Origin of Product

United States

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